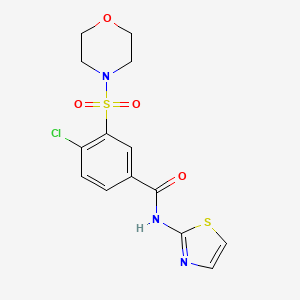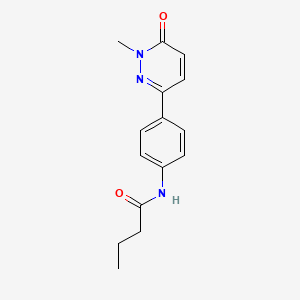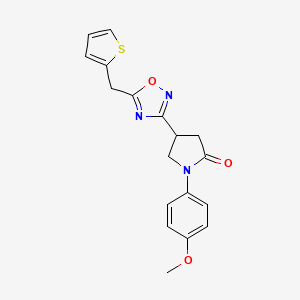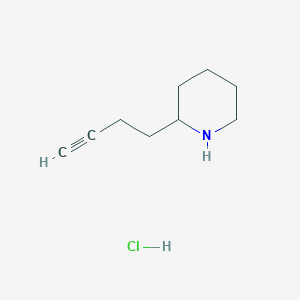![molecular formula C19H15ClN2O3 B2426187 Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate CAS No. 1223297-98-0](/img/structure/B2426187.png)
Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate” is a complex organic molecule that contains several functional groups. These include a chloromethyl group (-CH2Cl), a cyano group (-CN), a formyl group (-CHO), a methyl group (-CH3), and an ethyl ester group (-COOC2H5). The core structure of the molecule is a pyrrolo[1,2-a]quinoline, which is a polycyclic aromatic compound consisting of a quinoline ring fused with a pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloromethyl group could participate in nucleophilic substitution reactions, the cyano group could undergo transformations to carboxylic acids or amides, and the formyl group could participate in reactions typical of aldehydes .Physical And Chemical Properties Analysis
Detailed physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Typically, properties such as melting point, boiling point, solubility, and stability would be determined experimentally .Applications De Recherche Scientifique
- Application : Researchers have employed Compound A in the synthesis of poly-functionalized quinolines. For instance, it can participate in the Williamson ether synthesis with various phenols, leading to the formation of 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds are valuable intermediates for drug development and other applications .
- Significance : The presence of the 3-carboxyl functional group in Compound A enhances its appeal, as quinolinecarboxylic acids play crucial roles in pharmacologically active molecules .
- Application : These derivatives have shown potent and selective antitrypanosomal activity, making them promising candidates for drug development .
- Significance : These novel acids exhibit intriguing structural features and may have applications in various fields .
- Iodoquinolines : Iodoquinolines, including those derived from Compound A, are attractive synthetic targets. They serve as versatile intermediates for complex quinoline derivatives and are used in cross-coupling reactions .
- Applications : These compounds display potent biological and pharmacological activities, making them valuable in both industrial and academic settings .
Synthetic Building Block for Quinoline Derivatives
Antitrypanosomal Activity
Structurally Novel Quinoline-Containing Acids
Privileged Synthetic Targets
Biological and Pharmacological Activities
Luminescent Materials
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, which, as mentioned above, would need to be determined experimentally .
Orientations Futures
The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the complexity of the molecule, it could potentially be of interest in fields such as medicinal chemistry or materials science .
Propriétés
IUPAC Name |
ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-3-25-19(24)17-11(2)12-6-4-5-7-15(12)22-16(10-23)13(8-20)14(9-21)18(17)22/h4-7,10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQBXIDIPLNAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N3C1=C(C(=C3C=O)CCl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)


![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)



![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)



![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)
